3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,4-bis(difluoromethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole typically involves the reaction of 2,4-bis(difluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it inhibits the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the organism or cell type involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: This compound is similar in structure but has trifluoromethyl groups instead of difluoromethoxy groups.
3-(2,4-Bis(difluoromethoxy)phenyl)acrylic acid: Another related compound with an acrylic acid moiety instead of a pyrazole ring.
Uniqueness
3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of difluoromethoxy groups enhances its lipophilicity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8F4N2O2 |
---|---|
Molecular Weight |
276.19 g/mol |
IUPAC Name |
5-[2,4-bis(difluoromethoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C11H8F4N2O2/c12-10(13)18-6-1-2-7(8-3-4-16-17-8)9(5-6)19-11(14)15/h1-5,10-11H,(H,16,17) |
InChI Key |
PCQOJOIAQZBMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.